molecular formula C7H9ClO B8073797 (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one

(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one

Cat. No.: B8073797
M. Wt: 144.60 g/mol
InChI Key: PQRKEKMZLKKQOP-JKUQZMGJSA-N
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Description

(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one: is a bicyclic organic compound with a chlorine atom attached to the third carbon of the bicyclo[2.2.1]heptane ring system. This compound is known for its unique structural features and reactivity, making it a valuable substance in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Bicyclo[2.2.1]heptan-2-one: The compound can be synthesized by the halogenation of bicyclo[2.2.1]heptan-2-one using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃).

  • Chlorination of Bicyclo[2.2.1]heptan-2-ol: Another method involves the chlorination of bicyclo[2.2.1]heptan-2-ol, followed by oxidation to form the desired compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2,5-dione using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can convert the compound to (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-ol using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, replacing it with other functional groups.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, and heat.

  • Reduction: LiAlH₄, ether solvent, and low temperatures.

  • Substitution: Various nucleophiles (e.g., hydroxide, alkoxide) and polar aprotic solvents.

Major Products Formed:

  • Oxidation: (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2,5-dione.

  • Reduction: (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-ol.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one: has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular structures.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one: can be compared with other similar compounds, such as:

  • Bicyclo[2.2.1]heptan-2-one: Lacks the chlorine atom, resulting in different reactivity and applications.

  • (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties.

  • (1R,4S)-Bicyclo[2.2.1]heptan-2-one: Similar structure but without the chlorine atom at the third position.

The presence of the chlorine atom in this compound imparts unique chemical and physical properties that distinguish it from these similar compounds.

Properties

IUPAC Name

(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO/c8-6-4-1-2-5(3-4)7(6)9/h4-6H,1-3H2/t4-,5+,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRKEKMZLKKQOP-JKUQZMGJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@@H](C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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